molecular formula C12H14N4O2 B1525461 6-[(Piperazin-1-yl)carbonyl]-1,3-benzoxazol-2-amine CAS No. 1315368-32-1

6-[(Piperazin-1-yl)carbonyl]-1,3-benzoxazol-2-amine

Cat. No. B1525461
CAS RN: 1315368-32-1
M. Wt: 246.27 g/mol
InChI Key: CVQHKIDIDQIVKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • IUPAC Name : 6-[(Piperazin-1-yl)carbonyl]-1H-indole

Molecular Structure Analysis

The molecular structure of 6-[(Piperazin-1-yl)carbonyl]-1,3-benzoxazol-2-amine consists of an indole core with a piperazinyl carbonyl group attached. The benzoxazol-2-amine moiety contributes to its overall structure .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 173-176°C .
  • Spectral Data : UV absorption maxima at 240.4 nm .

Scientific Research Applications

Medicinal Chemistry: Antimicrobial Agents

“6-[(Piperazin-1-yl)carbonyl]-1,3-benzoxazol-2-amine” shows promise in the development of new antimicrobial agents. Its structure can be modified to enhance the antimicrobial potency and efficacy against resistant pathogens . For instance, derivatives of this compound have been synthesized to target ciprofloxacin-resistant Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus, showing significant growth inhibition .

Material Science: Chemical Synthesis

The compound’s versatile nature makes it a candidate for chemical synthesis applications in material science. It could be used as a building block for creating novel materials with specific properties, such as enhanced durability or thermal stability. Its potential as a heterobifunctional crosslinker could be particularly valuable in developing new polymers or coatings .

Pharmacology: Drug Development

Finally, in pharmacology, “6-[(Piperazin-1-yl)carbonyl]-1,3-benzoxazol-2-amine” has potential applications in drug development. Its structure allows for modifications that could lead to the creation of new drugs with specific targeting mechanisms, particularly in the realm of antimicrobial and anticancer therapies .

Safety and Hazards

As with any chemical compound, safety precautions should be followed during handling. Consult the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

(2-amino-1,3-benzoxazol-6-yl)-piperazin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c13-12-15-9-2-1-8(7-10(9)18-12)11(17)16-5-3-14-4-6-16/h1-2,7,14H,3-6H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQHKIDIDQIVKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC3=C(C=C2)N=C(O3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[(Piperazin-1-yl)carbonyl]-1,3-benzoxazol-2-amine
Reactant of Route 2
Reactant of Route 2
6-[(Piperazin-1-yl)carbonyl]-1,3-benzoxazol-2-amine
Reactant of Route 3
Reactant of Route 3
6-[(Piperazin-1-yl)carbonyl]-1,3-benzoxazol-2-amine
Reactant of Route 4
Reactant of Route 4
6-[(Piperazin-1-yl)carbonyl]-1,3-benzoxazol-2-amine
Reactant of Route 5
Reactant of Route 5
6-[(Piperazin-1-yl)carbonyl]-1,3-benzoxazol-2-amine
Reactant of Route 6
6-[(Piperazin-1-yl)carbonyl]-1,3-benzoxazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.